2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in scientific research for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with 4-piperidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter systems and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Piperidinylmethyl)piperidine
- 2-Ethylpiperidine
- 4-Piperidinylmethyl chloride
Uniqueness
2-Ethyl-1-(4-piperidinylmethyl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the piperidine ring with an ethyl group and a piperidinylmethyl substituent makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-ethyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-13-5-3-4-10-15(13)11-12-6-8-14-9-7-12;;/h12-14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAJAUEPHSGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.